molecular formula C14H20N2O3 B1607895 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester CAS No. 295349-63-2

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

Cat. No.: B1607895
CAS No.: 295349-63-2
M. Wt: 264.32 g/mol
InChI Key: KTZSLYFETZWANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a morpholine ring attached to the pyridine ring, with a tert-butyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester typically involves the reaction of 4-chloropyridine-2-carboxylic acid with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholinyl)-pyridine-3-carboxylic acid tert-butyl ester
  • 2-(4-Morpholinyl)-pyridine-5-carboxylic acid tert-butyl ester
  • 2-(4-Morpholinyl)-pyridine-4-carboxylic acid methyl ester

Uniqueness

2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and the tert-butyl ester group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)11-4-5-15-12(10-11)16-6-8-18-9-7-16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZSLYFETZWANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376596
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295349-63-2
Record name 1,1-Dimethylethyl 2-(4-morpholinyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295349-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-(4-Morpholinyl)-pyridine-4-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.